molecular formula C7H11ClN2O B3005285 (4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol CAS No. 1598321-27-7

(4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol

Cat. No.: B3005285
CAS No.: 1598321-27-7
M. Wt: 174.63
InChI Key: DPDHONHAYNISQP-UHFFFAOYSA-N
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Description

(4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative featuring a chloro substituent at the 4-position, a hydroxymethyl group at the 5-position, and an isopropyl group at the 1-position of the pyrazole ring. Pyrazole-based compounds are of significant interest in medicinal and agrochemical research due to their diverse biological activities and structural tunability.

Properties

IUPAC Name

(4-chloro-2-propan-2-ylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O/c1-5(2)10-7(4-11)6(8)3-9-10/h3,5,11H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDHONHAYNISQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol typically involves the reaction of 4-chloro-1-isopropyl-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

(4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol has shown promise in drug development. Its potential as a bioactive molecule is being explored for various therapeutic applications:

  • Antimicrobial Activity: In vitro studies have indicated that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Properties: Research suggests that it can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Biological Research

The compound is being investigated for its interactions with biological targets, such as enzymes and receptors. The chloro group and pyrazole ring enhance its binding affinity, potentially leading to the modulation of biochemical pathways.

Chemical Synthesis

As a versatile building block, this compound is utilized in synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions, including:

  • Oxidation: Can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: The chloro group can be reduced to yield hydrocarbons.
  • Substitution Reactions: The chloro group can be replaced with other nucleophiles like amines or thiols.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, suggesting potential use as a new antibiotic agent.
  • Inflammation Modulation : Research indicated that it could significantly reduce levels of pro-inflammatory cytokines in cell cultures, highlighting its therapeutic potential in treating conditions like arthritis.
  • Drug Development : Ongoing studies are exploring the compound's ability to serve as a lead structure for developing novel drugs targeting specific diseases related to inflammation and infection.

Mechanism of Action

The mechanism of action of (4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyrazole ring play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on pyrazole derivatives with variations in the N1 substituent (alkyl groups) and substituent positions, as these modifications critically influence molecular properties and bioactivity.

Structural and Physicochemical Properties

Compound Name N1 Substituent Molecular Formula Molecular Weight (g/mol) Solubility/Storage Key References
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanol Methyl C₅H₇ClN₂O 146.58 Not reported
(4-Chloro-1-ethyl-1H-pyrazol-5-yl)methanol Ethyl C₆H₉ClN₂O 160.60 Storage: Not specified
(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol 1,3-Dimethyl C₆H₉ClN₂O 160.60 Solubility: 10 mM (sample solution); Storage: 2–8°C
(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol 4-Chlorophenyl C₁₁H₁₀ClN₂O 236.66 Not reported

Key Observations:

  • For instance, the ethyl and 1,3-dimethyl analogs both have a molecular weight of 160.60 g/mol , whereas the methyl variant is lighter (146.58 g/mol) .
  • Solubility Trends: The 1,3-dimethyl derivative is provided as a 10 mM solution, suggesting moderate solubility in standard solvents . No solubility data are available for the methyl or ethyl analogs, but bulkier substituents (e.g., isopropyl) may reduce aqueous solubility due to increased hydrophobicity.
  • Functional Group Impact: The 4-chlorophenyl variant (from ) demonstrates how aromatic substituents significantly increase molecular weight (236.66 g/mol) and may enhance lipophilicity compared to alkyl-substituted analogs.

Biological Activity

(4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative recognized for its potential biological activities, particularly in medicinal chemistry. This compound, with the molecular formula C7H11ClN2O, has garnered attention for its unique structural features that contribute to its reactivity and biological interactions. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes a chloro group and an isopropyl moiety attached to the pyrazole ring. These substituents impart distinct steric and electronic properties that influence the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The chloro group enhances binding affinity, while the pyrazole ring may modulate various biochemical pathways. Preliminary studies suggest that this compound may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated that related pyrazole compounds exhibited potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The compound's ability to modulate immune responses may provide a therapeutic avenue for conditions characterized by excessive inflammation .

Research Findings and Case Studies

StudyFindingsImplications
Vaidya et al., 2014Investigated pyrazoleamide compounds for antimalarial activity; showed disruption of Na+ homeostasis in Plasmodium falciparumHighlights potential for developing new antimalarial therapies based on structural analogs like this compound .
PMC Article 2017Explored synthesis and biological evaluation of chromone-pyrazole compounds; some displayed significant antibacterial activitySuggests that modifications to the pyrazole structure can enhance antimicrobial efficacy .
PMC Article 2024Discussed optimization of dihydroquinazolinone derivatives targeting PfATP4; related structural insights applicable to pyrazole derivativesReinforces the importance of structural modifications in enhancing therapeutic profiles .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

CompoundBiological ActivityUnique Features
4-Chloro-1-methyl-1H-pyrazol-5-yl)methanolModerate antibacterial activityLacks isopropyl group, affecting steric hindrance
4-Chloro-1-propyl-1H-pyrazol-5-yl)methanolSimilar antimicrobial properties but less potent than isopropyl variantPropyl group may reduce binding efficiency

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